molecular formula C6H3ClS B3009094 4-Chloro-2-ethynylthiophene CAS No. 1566230-66-7

4-Chloro-2-ethynylthiophene

Cat. No. B3009094
CAS RN: 1566230-66-7
M. Wt: 142.6
InChI Key: GEHRNIDHGGSYKN-UHFFFAOYSA-N
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Description

4-Chloro-2-ethynylthiophene is a chemical compound with the molecular formula C6H3ClS . It has a molecular weight of 142.61 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClS/c1-2-6-3-5(7)4-8-6/h1,3-4H . This indicates that the molecule consists of a thiophene ring with a chlorine atom and an ethynyl group attached at the 4 and 2 positions, respectively .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that aromatic compounds like this often undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Microwave Spectroscopy and Structural Analysis

A study by Jin, Lu, Gou, & Feng (2020) explored the microwave spectroscopic and theoretical investigation of 2-ethynylthiophene. They measured and assigned rotational spectra of eight isotopologues, enabling precise structural determination and revealing the substituent effect on the π-electron distribution.

Photochromic and Electrochemical Studies

Wong, Tao, Zhu, & Yam (2011) focused on the synthesis of photochromic dithienylethene-containing ethynylthiophene and its incorporation into platinum(II) phosphine systems. Their study demonstrated reversible photochromism and explored the photophysical and electrochemical properties of these complexes, offering insights into the potential of 4-Chloro-2-ethynylthiophene in photochromic materials and functional devices. (Wong et al., 2011)

Graphene Adsorption Studies

Mehrizad & Gharbani (2014) investigated the decontamination of 4-chloro-2-nitrophenol using graphene, highlighting the compound's importance in various industries. The study provided insights into the adsorption process, kinetic, and thermodynamic parameters, illustrating the potential of graphene in removing pollutants like this compound derivatives from solutions. (Mehrizad & Gharbani, 2014)

Electro-Optical Properties

Choi, Jin, Park, Kim, & Gal (2012) explored the electro-optical properties of poly(2-ethynylthiophene), focusing on its photoluminescence and electrochemical behaviors. This research contributes to understanding the polymer's potential applications in electronic and photonic devices. (Choi et al., 2012)

Synthesis and Properties of Complexes

Le Stang, Paul, & Lapinte (2000) synthesized a binuclear μ-bis(ethynyl)thiophene complex and studied its redox potentials, demonstrating the stability and versatility of such compounds. This research adds valuable information to the field of organometallic chemistry and the potential use of this compound derivatives in complex formation. (Le Stang, Paul, & Lapinte, 2000)

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 4-Chloro-2-ethynylthiophene are not available, compounds with similar structures have been studied for their potential applications in material science and medicinal chemistry . For example, thiophene-containing compounds have been used to form polymeric materials through electrochemical polymerization .

properties

IUPAC Name

4-chloro-2-ethynylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClS/c1-2-6-3-5(7)4-8-6/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHRNIDHGGSYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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